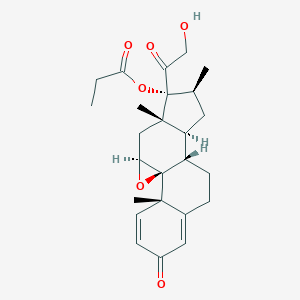

Betamethasone 9,11-Epoxide 17-Propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIYYIHMUGARAL-QYIVYLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628432 | |

| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79578-39-5 | |

| Record name | Betamethasone 9,11-epoxide 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure of Betamethasone 9,11-Epoxide 17-Propionate

[1][2][3][4]

Executive Summary & Chemical Identity

Betamethasone 9,11-Epoxide 17-Propionate (CAS: 79578-39-5) is a critical pharmaceutical intermediate and a regulated impurity in the synthesis of halogenated corticosteroids, specifically Betamethasone and Beclomethasone .[1][2]

Chemically defined as 9

In regulatory contexts (European Pharmacopoeia - EP), it is designated as Beclomethasone Dipropionate Impurity U .[3][1][2][4] Its presence must be strictly controlled due to the electrophilic nature of the epoxide ring and its lack of glucocorticoid receptor binding efficacy compared to the final drug substance.[1][2][4]

Key Chemical Data

| Property | Specification |

| CAS Number | 79578-39-5 |

| Molecular Formula | C |

| Molecular Weight | 428.52 g/mol |

| IUPAC Name | (9$\beta |

| Stereochemistry | 9 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |

Structural Analysis & Stereochemistry

The 9,11-Epoxide Moiety

The defining feature of this molecule is the oxirane (epoxide) ring fused at the C9 and C11 positions.[1][2][4][5]

-

Orientation: The epoxide is

-oriented (above the plane of the steroid rings).[1][2][4] This stereochemistry is critical; it dictates that the subsequent nucleophilic attack by a halogen (F -

Reactivity: The 9,11-epoxide is an electrophilic site.[1][2] In the presence of strong acids (e.g., HF or HCl), the ring opens.[1][2][4] If this step is incomplete during manufacturing, the epoxide remains as Impurity U.[2][4]

The 17-Propionate Ester

Unlike the free alcohol, the C17 position is esterified with propionic acid.[1][2][4]

-

Lipophilicity: This ester significantly increases the lipophilicity of the molecule compared to the parent betamethasone epoxide, altering its retention time in Reverse Phase HPLC (RP-HPLC).[1][2][4]

-

Stability: The 17-ester is susceptible to hydrolysis under basic conditions or acyl migration to the C21 position, though the 9,11-epoxide stabilizes the C-ring conformation.[1][2]

Mechanistic Origins: Synthesis & Impurity Formation[2][4][5][14]

This compound is rarely a target API but rather a Key Intermediate or Process Impurity .[1] Its formation is part of the semi-synthesis of 16

Synthesis Pathway (The "Epoxide Route")

The synthesis of Betamethasone Dipropionate or Beclomethasone Dipropionate typically proceeds through a

-

Dehydration: A precursor (often 11

-hydroxy) is dehydrated to form the -

Epoxidation: The olefin is treated with a peracid (e.g., m-CPBA) or via a bromohydrin intermediate to form the 9

,11 -

Esterification: The C17 hydroxyl is esterified with propionic anhydride.[1][2][4] Note: This can happen before or after epoxidation.[1]

-

Ring Opening (Critical Step): The 9,11-epoxide is opened with HF (for Betamethasone) or HCl (for Beclomethasone).[1][2][4]

Failure Mode: If Step 4 is incomplete, or if the reaction is quenched too early, This compound persists in the final mixture.[1][2]

Graphviz: Formation & Fate of the 9,11-Epoxide

Figure 1: The central role of the 9,11-epoxide in corticosteroid synthesis.[1][2][4] The target molecule (Red) is the divergence point for fluorinated vs. chlorinated steroids.[1][2][4] Incomplete reaction at this stage results in Impurity U.[1]

Analytical Characterization Protocols

To validate the identity of this compound, researchers must rely on orthogonal analytical techniques.[2][4]

A. Nuclear Magnetic Resonance (NMR)

The absence of the 11

-

H NMR (DMSO-d

-

H11 (Epoxide): A singlet or narrow doublet around

3.3 - 3.5 ppm .[1][2][4] This is distinct from the broad multiplet of H11 in the final steroid.[1][2][4] -

H18/H19 (Methyls): Sharp singlets.[1][2][4] The H19 methyl signal often shifts upfield due to the anisotropy of the epoxide ring compared to the 11-OH.[1]

-

C17-Propionate: Quartet at

2.3 ppm (CH -

Absence of F: No H-F coupling constants (unlike Betamethasone, which shows

~50 Hz).[1][2][4]

-

B. Mass Spectrometry (LC-MS)[2][4][5]

-

Ionization: ESI (+)

-

Parent Ion: [M+H]

= 429.23 m/z.[1][2][4] -

Adducts: [M+Na]

= 451.21 m/z is commonly observed.[1][2][4] -

Fragmentation:

C. HPLC Method (USP/EP Compatible)

For detecting this impurity in a drug substance:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2][4]

-

Gradient: 30% B to 70% B over 20 minutes.

-

Retention: The epoxide is generally less polar than the 11,17,21-triol but more polar than the dipropionate esters.[1][2] It typically elutes before Betamethasone 17-Propionate.[1][2]

Toxicological & Handling Implications

Reactivity

As an epoxide, this molecule acts as an alkylating agent in theory, although sterically hindered steroid epoxides are often less reactive than simple aliphatic epoxides.[1][2][4] However, regulatory agencies (EMA, FDA) treat epoxides as Potential Genotoxic Impurities (PGIs) until proven otherwise.[1][2][4]

Safety Protocol

-

Containment: Handle in a fume hood or isolator.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1][2][4]

-

Destruction: Do not dispose of down the drain. Quench with dilute sulfuric acid (converts epoxide to diol) before disposal if required by local EHS protocols.[1][2][4]

References

-

European Pharmacopoeia (Ph.[1][2][4] Eur.) . Beclomethasone Dipropionate Monograph 0654. Strasbourg: Council of Europe.[1][2][4] (Defines Impurity U). [1][2][4]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 22821922, this compound. Retrieved from .[1][2][4]

-

LGC Standards . This compound Reference Material. (Provides analytical data and impurity classification).

-

Fu, X., et al. (2001) .[1][2][4] "Process Improvements in the Synthesis of Corticosteroid 9,11

-Epoxides". Organic Process Research & Development. (Describes the synthesis and stability of the 9,11-epoxide intermediate). [1][2][4]

Sources

- 1. Betamethasone 9,11-epoxide 17,21-dipropionate | C28H36O7 | CID 22821921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. PubChemLite - Betamethasone 9,11-epoxide 17,21-dipropionate (C28H36O7) [pubchemlite.lcsb.uni.lu]

- 5. CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of Betamethasone 9,11-Epoxide 17-Propionate

An In-depth Technical Guide to Betamethasone 9,11-Epoxide 17-Propionate

Introduction

This compound is a steroidal organic compound of significant interest within pharmaceutical research and development. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of potent corticosteroids and is also classified as a process impurity in the manufacturing of drugs like Betamethasone Dipropionate.[1] Its unique epoxy structure is a key feature that facilitates the introduction of other functional groups necessary for therapeutic activity.[2] This guide provides a detailed examination of its molecular characteristics, its pivotal role in synthetic pathways, and the analytical methodologies required for its characterization and control.

Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are essential for stoichiometric calculations in synthesis, as well as for mass spectrometry-based analytical techniques. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₂O₆ | [1] |

| Molecular Weight | 428.5 g/mol | [1] |

| CAS Number | 79578-39-5 | [1] |

| IUPAC Name | [(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-14-yl] propanoate | [1] |

| Synonyms | Beclomethasone dipropionate impurity U, UNII-0C7YPX71FQ | [1] |

Role in Corticosteroid Synthesis

The primary significance of this compound lies in its function as a key intermediate in the synthesis of potent fluorinated corticosteroids such as betamethasone.[2][3] The 9β,11β-epoxide ring is a strategic structural feature introduced to facilitate the subsequent nucleophilic ring-opening reaction.

Causality of the Synthetic Strategy: The synthesis of modern corticosteroids like betamethasone requires the introduction of a fluorine atom at the 9α position of the steroid nucleus. This modification significantly enhances glucocorticoid and anti-inflammatory activity.[4] A direct fluorination is often challenging and non-selective. Therefore, a multi-step process is employed where a Δ⁹,¹¹ double bond is first created from an 11α-hydroxy precursor.[3] This double bond is then epoxidized to form the 9,11-epoxide. This epoxide serves as a highly reactive electrophile, which can then be opened by a fluoride source (e.g., hydrogen fluoride) to stereoselectively install the 9α-fluoro and 11β-hydroxyl groups, leading to the final betamethasone structure.[5]

The following diagram illustrates the logical flow of this synthetic strategy.

Caption: Logical workflow for the synthesis of fluorinated corticosteroids via a 9,11-epoxide intermediate.

Analytical Characterization and Impurity Profiling

As this compound is also a potential impurity in final drug products, its detection and quantification are critical for quality control. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase gradient mode, is the standard method for this purpose.[6][7]

Trustworthiness through Self-Validation: An analytical method must be proven reliable. A stability-indicating HPLC method is one that can resolve the main API from all its potential impurities and degradation products.[6] Method validation according to ICH guidelines ensures accuracy, precision, linearity, and specificity. Forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) are performed to demonstrate that any resulting degradants do not interfere with the quantification of the API or its known impurities, including the 9,11-epoxide.[7]

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol describes a representative stability-indicating HPLC method for the analysis of a betamethasone ester product for impurities, including the 9,11-epoxide intermediate.

1. Chromatographic System:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Column Temperature: 50°C.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 240 nm.[6]

-

Injection Volume: 20 µL.[6]

2. Mobile Phase Preparation:

-

Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v).[6]

-

Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v).[6]

3. Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 100 | 0 |

| 40 | 0 | 100 |

| 50 | 0 | 100 |

| 51 | 100 | 0 |

| 60 | 100 | 0 |

4. Sample and Standard Preparation:

-

Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the drug substance or formulation to obtain a final concentration of the API of approximately 100 µg/mL.[7]

5. System Suitability Test (SST):

-

Before sample analysis, inject a standard solution multiple times.

-

Acceptance Criteria: The relative standard deviation (RSD) for peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 2.0. This ensures the system is performing adequately.

6. Analysis and Calculation:

-

Inject the sample solution.

-

Identify the this compound peak by comparing its retention time with that of the reference standard.

-

Calculate the amount of the impurity as a percentage of the API using the principle of external standards.

Caption: Standard workflow for HPLC-based impurity analysis in a quality control environment.

Conclusion

This compound is a molecule of high importance in the pharmaceutical industry. Its molecular formula is C₂₅H₃₂O₆ and its molecular weight is 428.5 g/mol .[1] Far from being a simple impurity, it is a cornerstone intermediate in the chemical synthesis of highly potent anti-inflammatory steroid drugs.[2][3] The strategic placement of the 9,11-epoxide group is a classic example of sophisticated chemical design to achieve a specific and challenging molecular transformation—the introduction of a 9α-fluoro group. A thorough understanding of its properties and robust analytical methods for its control are essential for ensuring the quality, safety, and efficacy of the final corticosteroid products.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

GSRS. BETAMETHASONE 9,11-EPOXIDE 17,21-DIPROPIONATE. Global Substance Registration System. [Link]

-

PubChem. Betamethasone 9,11-epoxide 17,21-dipropionate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10. Pharmaffiliates. [Link]

-

Autech. The Chemical Synthesis Advantage: Betamethasone 9,11-Epoxide in Drug Production. Autech. [Link]

-

PubChemLite. Betamethasone 9,11-epoxide 17,21-dipropionate (C28H36O7). PubChemLite. [Link]

-

ResearchGate. Process improvements in the synthesis of corticosteroid 9,11β-epoxides. ResearchGate. [Link]

-

Pharmaffiliates. Betamethasone-impurities. Pharmaffiliates. [Link]

-

Bredehöft, M., Thevis, M., & Schänzer, W. Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances in Doping Analysis (13). Sport und Buch Strauß. [Link]

- Google Patents. Method for preparing betamethasone and series products thereof.

-

Hawrył, M. A., & Soczewiński, E. (2011). EVALUATION OF LIPOPHILIC PROPERTIES OF BETAMETHASONE AND RELATED COMPOUNDS. Acta Poloniae Pharmaceutica, 68(5), 671-678. [Link]

-

CAS Common Chemistry. Betamethasone 9,11-epoxide 17,21-dipropionate. CAS. [Link]

- Google Patents. Preparation method of betamethasone-17 alpha-propionate.

-

ResearchGate. A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. ResearchGate. [Link]

- Google Patents. Synthesis method of betamethasone epoxy hydrolyzate.

-

Veeprho. Betamethasone 11-Oxo 17-Propionate. Veeprho. [Link]

-

Kumar, V. V., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(1), 25–31. [Link]

-

PubChem. Betamethasone. National Center for Biotechnology Information. [Link]

-

Indian Journal of Pharmaceutical Sciences. Betmethasone Dipropionate | Forced Degradation | HPLC Method | Stability Indicating | Topical Formulations. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. This compound | C25H32O6 | CID 22821922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

Betamethasone 9,11-Epoxide 17-Propionate safety data sheet (SDS)

Technical Guide: Safety, Synthesis, and Characterization of Betamethasone 9,11-Epoxide 17-Propionate

Executive Summary This technical guide provides a comprehensive profile of This compound (CAS: 79578-39-5), a critical intermediate and potential impurity in the manufacturing of halogenated corticosteroids. Unlike standard Safety Data Sheets (SDS), this document synthesizes hazard communication with practical synthesis protocols and analytical methodologies. It is designed for pharmaceutical scientists requiring actionable data on the handling, isolation, and characterization of this potent steroid analogue.

Part 1: Critical Safety Profile (The "SDS" Core)

1.1 Hazard Identification & GHS Classification As a corticosteroid intermediate containing a reactive epoxide ring, this compound presents a dual hazard profile: potent endocrine modulation and potential genotoxicity.

| Hazard Class | Category | Hazard Statement |

| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child.[1] |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs (endocrine system) through prolonged or repeated exposure. |

| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin and serious eye irritation. |

| Genotoxicity | Assessment | Alert: Epoxides are structural alerts for mutagenicity (alkylating potential). Treat as a Potentially Genotoxic Impurity (PGI) until Ames negative. |

1.2 Occupational Exposure Limits (OEL)

-

Potency Banding: OEB 4 (High Potency).

-

Target OEL: 1 – 10 µg/m³ (8-hr TWA).

-

Rationale: Based on the glucocorticoid activity of the parent betamethasone 17-propionate and the added reactivity of the 9,11-epoxide moiety.

1.3 Emergency Response

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Corticosteroids can suppress immune response; monitor for secondary infections.

-

Skin Contact: Wash with polyethylene glycol (PEG) 400 or copious soap and water. The epoxide may bind proteins; rapid decontamination is critical.

-

Spill Control: Do not dry sweep. Use HEPA-filtered vacuums or wet-wiping methods to prevent dust generation.

Part 2: Chemical Identity & Properties[2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 79578-39-5 |

| Molecular Formula | C₂₅H₃₂O₆ |

| Molecular Weight | 428.52 g/mol |

| IUPAC Name | (9β,11β,16β)-9,11-Epoxy-17-(1-oxopropoxy)-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |

| Structural Alert | 9,11-Epoxide ring (strained ether, potential alkylator) |

Part 3: Technical Synthesis Protocol

Context: This compound is typically generated as a key intermediate in the synthesis of 9-fluorinated steroids (e.g., Betamethasone) or isolated as a reference standard for impurity profiling.

3.1 Synthesis Workflow (Visualized) The following diagram outlines the conversion of the Δ9(11) precursor to the target epoxide.

Figure 1: Synthetic Pathway for this compound.[2][3][4][5][6][7][8][9][10][11][12][13]

3.2 Detailed Methodology

Step 1: Formation of Bromohydrin Intermediate

-

Dissolution: Dissolve 10.0 g of Betamethasone 17-Propionate Δ9(11)-ene in 100 mL of THF/Water (80:20).

-

Reagent Addition: Cool to 0-5°C. Add 1.2 equivalents of 1,3-Dibromo-5,5-dimethylhydantoin (DBH) and catalytic perchloric acid (HClO₄).

-

Reaction: Stir for 2 hours. Monitor by TLC/HPLC for disappearance of the olefin.

-

Mechanism: Electrophilic attack of bromonium ion on the Δ9(11) double bond, followed by water attack at C11.

Step 2: Epoxide Ring Closure

-

Base Treatment: Without isolating the bromohydrin (optional), adjust pH to >10 using Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).

-

Cyclization: Stir at room temperature for 1-2 hours. The C11-hydroxyl group attacks C9, displacing the bromine atom to form the 9,11β-epoxide.

-

Quench: Neutralize with dilute Acetic Acid.

-

Isolation: Precipitate by adding water. Filter the solid and wash with water.

-

Purification: Recrystallize from Acetone/Hexane to remove inorganic salts and unreacted bromohydrin.

3.3 Self-Validating Checkpoint

-

H-NMR Confirmation: The H-11 proton in the epoxide typically shifts significantly upfield (approx. δ 3.0-3.5 ppm) compared to the bromohydrin precursor. The disappearance of the broad OH signal at C11 is also diagnostic.

Part 4: Analytical Characterization

4.1 HPLC Method for Impurity Profiling To separate the 9,11-epoxide from the parent Betamethasone 17-Propionate (which contains a 9-F, 11-OH), a C18 reversed-phase method is required.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water (0.1% Formic Acid or Phosphate Buffer pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30%→70% B; 15-20 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm (enone chromophore) |

| Retention | Epoxide typically elutes after the parent drug due to loss of the polar 11-OH group. |

4.2 Analytical Logic Flow The following diagram illustrates the decision tree for identifying this specific impurity in a drug substance sample.

Figure 2: Analytical Identification Logic for 9,11-Epoxide Impurity.

Part 5: Handling & Exposure Controls

5.1 Engineering Controls

-

Primary Containment: All handling of the dry powder must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Isolator .

-

Venting: Exhaust must be HEPA-filtered before release to the environment.

5.2 Personal Protective Equipment (PPE)

-

Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P3 mask if outside containment (emergency only).

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). Tyvek® sleeves or full coveralls.

References

-

PubChem. (2025).[14] this compound - Compound Summary. National Library of Medicine. [Link]

-

European Pharmacopoeia (Ph. Eur.). (2024). Betamethasone Dipropionate Monograph: Impurity F. Council of Europe. [Link]

-

Fu, L., et al. (2014). Process improvements in the synthesis of corticosteroid 9,11β-epoxides. Organic Process Research & Development. [Link]

Sources

- 1. esschemco.com [esschemco.com]

- 2. CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate - Google Patents [patents.google.com]

- 3. Betamethasone 9,11-epoxide | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 6. CN101397319A - Method for preparing betamethasone and series products thereof - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

- 8. Betamethasone 9,11-Epoxide 17,21-Dipropionate [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. Δ-9,11 Modification of Glucocorticoids Dissociates Nuclear Factor-κB Inhibitory Efficacy from Glucocorticoid Response Element-Associated Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) A stability-indicating HPLC assay with on-line clean-up for betamethasone 17-valerate in topical dosage forms [academia.edu]

- 13. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexamethasone 9,11-epoxide | C22H28O5 | CID 11143226 - PubChem [pubchem.ncbi.nlm.nih.gov]

Formation of Betamethasone 9,11-Epoxide 17-Propionate: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Steroidal Epoxides in Corticosteroid Synthesis and Impurity Profiling

Betamethasone 17-propionate is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties. Within the intricate landscape of pharmaceutical development and manufacturing, a comprehensive understanding of not only the synthesis of the active pharmaceutical ingredient (API) but also the formation of related substances and potential impurities is paramount. One such critical compound is Betamethasone 9,11-Epoxide 17-Propionate. This molecule can be a key intermediate in the synthesis of other potent corticosteroids or emerge as a process-related impurity or degradation product.[1][2] Its unique epoxy steroid structure is instrumental for further chemical transformations, such as fluorination at the C-9 position to produce highly potent therapeutic agents.[1]

This in-depth technical guide provides a holistic overview of the formation of this compound. We will explore its synthesis from Betamethasone, delve into the potential degradation pathways that may lead to its formation, and present detailed analytical methodologies for its identification and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry of this important steroidal compound.

Part 1: Synthesis of the Precursor - Betamethasone 17-Propionate

The journey to this compound begins with the synthesis of its precursor, Betamethasone 17-propionate. This intermediate is crucial in the production of other corticosteroids, such as Clobetasol Propionate.[3] A common and efficient method for the preparation of Betamethasone 17-propionate involves a two-step process starting from Betamethasone.[3]

Step 1: Formation of Betamethasone-17,21-propylene cyclic ester

The initial step involves the reaction of Betamethasone with triethyl orthopropionate. This reaction forms a cyclic ester at the 17 and 21 positions of the steroid.[3] The use of a supported p-toluenesulfonic acid catalyst, such as one supported on alumina or diatomite, is often employed to facilitate this reaction.[3]

Step 2: Ring Opening Acidolysis and Selective Hydrolysis

The subsequent step involves the ring-opening acidolysis of the Betamethasone-17,21-propylene cyclic ester, followed by selective hydrolysis at the 21-position to yield the desired Betamethasone 17-propionate.[3] This selective hydrolysis is a critical step to ensure the propionate group remains at the 17-position.

Part 2: Formation of this compound

The formation of the 9,11-epoxide can be approached from two primary perspectives: as a deliberate synthetic step to create a key intermediate for other corticosteroids, or as an unintended impurity arising from degradation or side reactions.

Synthetic Pathway to Betamethasone 9,11-Epoxide

Corticosteroid 9,11β-epoxides are pivotal intermediates in the synthesis of numerous pharmaceutically important compounds, including Betamethasone itself, Dexamethasone, Mometasone, and Beclomethasone.[2] A general and effective process for creating the 9,11β-epoxide involves a two-step transformation from a Δ⁹¹¹ double bond precursor.[2]

Step 1: Halohydrin Formation

The process begins with the regioselective dehydration of an 11α-hydroxysteroid to form the corresponding Δ⁹¹¹ double bond. This olefin is then treated with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a solvent such as dimethylformamide (DMF) to generate a 9α,11β-bromoformate.[2]

Step 2: Epoxide Ring Closure

The subsequent treatment of the bromoformate with a strong base, such as sodium hydroxide (NaOH), induces cyclization to yield the desired 9,11β-epoxide.[2] This process is designed to be highly efficient and minimize the formation of process-related impurities.[2]

This compound as a Degradation Product or Impurity

While the epoxide can be a target synthetic intermediate, its formation can also occur under various stress conditions, leading to its presence as an impurity in Betamethasone 17-propionate or related drug products. The primary degradation pathways for corticosteroids include hydrolysis and oxidation.[4][5]

Forced degradation studies on structurally similar corticosteroids like Clobetasol Propionate have shown significant degradation under oxidative and strong base conditions.[6] It is plausible that similar conditions could lead to the formation of the 9,11-epoxide from Betamethasone 17-propionate. The presence of the Δ¹,⁴-diene system and the allylic 11β-hydroxyl group in the betamethasone structure makes the 9,11-position susceptible to oxidative processes.

The following diagram illustrates the potential pathways for the formation of this compound:

Caption: Potential formation pathways of this compound.

Part 3: Experimental Protocols and Data Presentation

To effectively study the formation of this compound, well-defined experimental protocols are essential.

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance.[6]

Objective: To investigate the formation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of Betamethasone 17-propionate in suitable solvents like methanol or a mixture of methanol and water.[6]

-

Stress Conditions: Subject the sample solutions to the following conditions:

-

Acidic Hydrolysis: Treat with 1N HCl at 60°C for a specified duration.[7]

-

Basic Hydrolysis: Treat with 1N NaOH at 60°C for a specified duration.[7]

-

Oxidative Degradation: Treat with 3% H₂O₂ at 60°C for a specified duration.[7]

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose the solution to UV light.[8]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.[6][9]

-

Peak Identification: Utilize LC-MS/MS to identify and characterize the degradation products, comparing their mass spectra with that of a reference standard for this compound.[9]

Analytical Method for Quantification

A robust and validated analytical method is necessary for the accurate quantification of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of corticosteroids and their impurities.[6][10]

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.05 M Sodium Phosphate Buffer (pH 5.5) |

| Mobile Phase B | Methanol:Acetonitrile (10:90 v/v) |

| Gradient Program | Time (min)/%B: 0/40, 12/40, 35/65, 40/65, 45/40, 55/40 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 50°C |

Note: This is a general method and may require optimization for specific applications.[9][10]

The following workflow diagram illustrates the process of impurity identification and quantification:

Caption: Workflow for the identification and quantification of this compound.

Conclusion: A Proactive Approach to Impurity Control

A thorough understanding of the formation of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Betamethasone 17-propionate. By elucidating the synthetic pathways and potential degradation mechanisms, and by implementing robust analytical methods for its detection and quantification, drug development professionals can proactively control for this impurity. This knowledge facilitates the development of stable formulations and robust manufacturing processes, ultimately leading to higher quality medicines.

References

-

Ayesha, F., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. [Link]

-

Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. ResearchGate. [Link]

-

Bundgaard, H., & Hansen, J. (1981). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Semantic Scholar. [Link]

-

Fauzee, A. F. B., & Walker, R. B. (2013). Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. PubMed. [Link]

- Google Patents. (n.d.). CN113087754A - Preparation method of betamethasone-17 alpha-propionate.

-

Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. PMC. [Link]

-

The Chemical Synthesis Advantage: Betamethasone 9,11-Epoxide in Drug Production. (n.d.). The Chemical Synthesis Advantage. [Link]

-

Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. Scientific Research Publishing. [Link]

-

Process improvements in the synthesis of corticosteroid 9,11β-epoxides. (n.d.). ResearchGate. [Link]

-

Unbound Medicine. (n.d.). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. PRIME PubMed. [Link]

-

Singh, S., et al. (2022). Reversed-Phase High Performance Liquid Chromatographic Method Development and Validation for Clobetasol Propionate and its Forced Degradation Study. Indian Journal of Pharmaceutical Sciences. [Link]

-

Fauzee, A. F. B., & Walker, R. B. (2013). Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. Semantic Scholar. [Link]

- Google Patents. (n.d.). CN101397319A - Method for preparing betamethasone and series products thereof.

- Google Patents. (n.d.). CN112851734B - Preparation method of betamethasone dipropionate.

-

Reddy, G. S., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. PMC. [Link]

-

Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. (n.d.). ResearchGate. [Link]

-

Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. ResearchGate. [Link]

-

Dołowy, M., & Pyka, A. (2015). TLC-DENSITOMETRIC METHOD FOR QUALITATIVE ANALYSIS OF BETAMETHASONE AND ITS RELATED COMPOUNDS IN PHARMACAUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica. [Link]

-

Chen, Q., et al. (2008). Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. (n.d.). ResearchGate. [Link]

-

Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. (n.d.). ResearchGate. [Link]

-

Li, Z., et al. (2024). Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate. PubMed. [Link]

- Google Patents. (n.d.). CN106986908B - The preparation method of betamethasone.

-

Synthesis of betamethasone dipropionate (1), clobetasol propionate (2),... (n.d.). ResearchGate. [Link]

-

Schanzer, W., et al. (n.d.). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC. Excretion Study. [Link]

- Google Patents. (n.d.). WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS.

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Pharmaffiliates. (n.d.). Betamethasone-impurities. Pharmaffiliates. [Link]

-

Gui, J., et al. (2025). Recent advances in the efficient synthesis of steroid natural products: emerging methods and strategies. Chemical Society Reviews. [Link]

-

Stability testing of Betamethasone -published paper. (n.d.). ResearchGate. [Link]

-

New Synthesis of Pentacyclic Steroids by Stereoselective Epoxide Ring Opening. (n.d.). ResearchGate. [Link]

-

Khattak, S., et al. (2012). Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations. PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]

- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Difference between Betamethasone Dipropionate and 9,11-Epoxide derivative

This technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological distinctions between Betamethasone Dipropionate (the active pharmaceutical ingredient) and its 9,11-Epoxide derivative (a critical intermediate and pharmacopeial impurity).[1]

Structural Mechanics, Synthetic Interplay, and Analytical Differentiation[1]

Executive Summary

In the development and quality control of corticosteroid therapeutics, the distinction between Betamethasone Dipropionate (BD) and Betamethasone 9,11-Epoxide 17,21-Dipropionate is critical.[1]

-

Betamethasone Dipropionate is a potent, fluorinated synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.

-

The 9,11-Epoxide Derivative (identified as USP Related Compound F and EP Impurity F ) serves a dual role: it is the immediate synthetic precursor to BD and a potential degradation product formed via hydrofluoric acid (HF) elimination.[1]

This guide delineates the physicochemical differences, the reversible synthetic pathway connecting them, and the rigorous analytical protocols required to distinguish the potent drug from its less active, structurally distinct analog.[1]

Structural & Mechanistic Chemistry

The core difference lies entirely within the B-ring and C-ring junction of the steroid backbone (positions C9 and C11).[1]

| Feature | Betamethasone Dipropionate (BD) | 9,11-Epoxide Derivative (Impurity F) |

| CAS Registry | 5593-20-4 | 66917-44-0 |

| Formula | ||

| Molecular Weight | 504.6 g/mol | 484.6 g/mol |

| C9 Position | Part of Epoxide Ring ( | |

| C11 Position | Part of Epoxide Ring ( | |

| Electronic State | High electron withdrawal (F) increases acidity of 11-OH.[1] | Strained 3-membered ether ring; high electrophilicity.[1] |

| Pharmacopeial Status | Active API | USP Related Compound F; EP Impurity F |

The "Fluorine Effect" on Potency

The presence of the

Synthetic Interplay & Degradation Pathways[1]

The relationship between these two molecules is governed by the addition and elimination of Hydrofluoric Acid (HF).

-

Forward Synthesis: The epoxide is the key intermediate.[2][3] Anhydrous HF opens the strained epoxide ring. The fluorine attacks from the

-face (less hindered/stereoelectronically favored) at C9, while the oxygen becomes the C11 -

Degradation (Reverse): Under basic conditions or thermal stress, BD can undergo E2 elimination. The

-oxygen attacks C9, displacing the fluorine, re-closing the epoxide ring and releasing HF.[1]

Visualization: The HF-Epoxide Cycle

The following diagram illustrates the reversible transformation and the critical mass shift used for detection.

Caption: The synthetic cycle showing the conversion of the Epoxide precursor to Betamethasone Dipropionate via hydrofluorination, and the potential reversion via elimination.[1]

Analytical Differentiation Protocols

Distinguishing these compounds requires exploiting their mass difference (20 Da) and polarity shifts.

A. High-Performance Liquid Chromatography (HPLC)

Because the Epoxide lacks the polar

Protocol: Separation of BD and Related Compound F

-

Column: C18 (L1 packing),

, -

Mobile Phase A: Acetonitrile (ACN).

-

Mobile Phase B: Water.

-

Mode: Isocratic or Gradient (Typical: 65:35 ACN:Water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (The enone system in the A-ring remains intact in both).

-

Expected Result:

B. Mass Spectrometry (LC-MS)

This is the definitive confirmation method.[1]

-

Betamethasone Dipropionate:

-

9,11-Epoxide:

-

Parent Ion

[1] -

Crucial Distinction: The Epoxide cannot lose HF. It matches the HF-loss fragment of the parent. To distinguish, you must look for the molecular ion of the parent (505.6). If 505.6 is absent and only 485.6 is present, it is the Epoxide.

-

Structure-Activity Relationship (SAR) Implications[1]

For drug development professionals, understanding why the epoxide is an impurity and not a drug candidate is vital.

-

Glucocorticoid Receptor Binding: The GR receptor pocket forms a specific hydrogen bond with the

-hydroxyl group of the steroid. The 9,11-epoxide lacks this donor, resulting in significantly lower binding affinity ( -

Metabolic Stability: The

-fluorine protects the steroid nucleus from metabolic oxidation at the C6 and C11 positions. The epoxide is chemically reactive (electrophilic) and may be subject to rapid non-specific ring opening in vivo, potentially leading to off-target toxicity (alkylation), although steroidal epoxides are generally more stable than aliphatic ones.[1] -

Potency Ratio: Betamethasone Dipropionate is roughly 500x more potent than hydrocortisone. The 9,11-epoxide derivative retains the lipophilic dipropionate esters (aiding skin penetration) but lacks the pharmacophore required for high-potency transactivation of anti-inflammatory genes.[1]

Analytical Logic Tree

The following workflow ensures correct identification during QC release testing.

Caption: Decision tree for distinguishing the Active Ingredient from the Epoxide impurity using chromatography and mass spectrometry.

References

-

European Pharmacopoeia (Ph.[4] Eur.) . Betamethasone Dipropionate Impurity F. EDQM Knowledge Database.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22821921: Betamethasone 9,11-epoxide 17,21-dipropionate.[1][5] Available at: [Link][1]

-

Gagalyuk, T. et al. (2020). Kinetics of Electrophilic Fluorination of Steroids. PMC. Available at: [Link]

-

Chemical Abstracts Service (CAS) . CAS RN 66917-44-0: Betamethasone 9,11-epoxide 17,21-dipropionate.[1][6][7][4][5][8] Available at: [Link][1][9]

Sources

- 1. Betamethasone 9,11-Epoxide 17-Propionate | C25H32O6 | CID 22821922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Betamethasone Dipropionate Related Compound F USP Reference Standard [sigmaaldrich.com]

- 5. Betamethasone 9,11-epoxide 17,21-dipropionate | C28H36O7 | CID 22821921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. store.usp.org [store.usp.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification and Purity Assessment of Betamethasone 9,11-Epoxide 17-Propionate

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Betamethasone 9,11-Epoxide 17-Propionate. This compound is a critical intermediate and potential impurity in the synthesis of various corticosteroid active pharmaceutical ingredients (APIs). The method is designed for use in quality control and stability testing environments. The chromatographic separation was achieved on a C18 stationary phase using a gradient elution of acetonitrile and water, with UV detection at 240 nm. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2] Forced degradation studies confirmed the method's ability to resolve the main analyte peak from potential degradation products generated under acid, base, oxidative, thermal, and photolytic stress conditions.

Introduction

This compound (C₂₅H₃₂O₆, Mol. Wt. 428.5 g/mol ) is a key steroidal molecule, often encountered as a process-related impurity or a synthetic intermediate in the manufacturing of potent corticosteroids.[3] Given the stringent regulatory requirements for pharmaceutical purity, the ability to accurately quantify and monitor such impurities is paramount to ensuring the safety and efficacy of the final drug product. The development of a robust, stability-indicating analytical method is therefore essential for release testing of raw materials and for monitoring the stability of APIs over their shelf life.

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile and thermally labile compounds like corticosteroids.[4] Existing methods for related compounds, such as Betamethasone Dipropionate, often utilize reversed-phase chromatography with C18 columns and UV detection, providing a solid foundation for this method development.[5][6] This work's primary objective was to establish a method that is not only suitable for routine quantification but is also stability-indicating, as mandated by global regulatory bodies.[7] This was achieved by subjecting the analyte to forced degradation conditions and proving the method's capability to separate the resulting degradants from the intact analyte.

Method Development Strategy

The approach to developing this method was systematic, beginning with a review of the analyte's physicochemical properties and existing chromatographic methods for structurally similar corticosteroids. The core strategy was to establish conditions that provide optimal retention, resolution, and peak shape for this compound while ensuring the separation of potential impurities.

The selection of a C18 column was based on its proven utility for separating moderately polar compounds like steroids.[8] A gradient elution program with acetonitrile and water was chosen to ensure sufficient retention of the main analyte while allowing for the timely elution of more polar and less polar impurities. The detection wavelength of 240 nm was selected based on the chromophoric structure of betamethasone derivatives, which typically exhibit strong absorbance in this region.[5][8] The entire development process followed a logical workflow, as illustrated below.

Caption: Logical workflow for HPLC method development.

Experimental

Materials and Reagents

-

Reference Standard: this compound (Certified Reference Material, >99.5% purity).

-

Solvents: Acetonitrile (HPLC gradient grade), Water (Milli-Q or equivalent).

-

Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), all analytical grade.

-

Equipment:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

-

Analytical balance.

-

pH meter.

-

Class A volumetric glassware.

-

Sonicator.

-

Membrane filters (0.45 µm, PTFE or nylon).

-

Final Optimized Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 20.0 | |

| 22.0 | |

| 22.1 | |

| 27.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Run Time | 27 minutes |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Prepare the sample to be tested at a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The finalized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][9] The validation process encompasses a series of experiments designed to verify the performance characteristics of the method.

Caption: Sequential workflow for method validation.

Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. Protocol:

-

Prepare solutions of the analyte at approximately 100 µg/mL.

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours.

-

Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours.

-

Oxidative Degradation: Add 1 mL of 6% H₂O₂, keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve in diluent.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

-

-

Neutralize the acid and base-stressed samples before dilution and injection.

-

Inject a blank (diluent), an unstressed standard, and each stressed sample into the HPLC system.

-

Analyze the chromatograms for peak purity of the main analyte peak using a PDA detector and ensure resolution between the analyte and all degradation peaks.

Linearity and Range

Objective: To establish the linear relationship between analyte concentration and detector response over a specified range. Protocol:

-

From the Standard Stock Solution, prepare a series of at least five calibration standards ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each standard in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the test results to the true value. Protocol:

-

Prepare a sample matrix (placebo).

-

Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the working concentration.

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percent recovery.

-

% Recovery = (Measured Concentration / Spiked Concentration) x 100

-

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

-

Repeatability (Intra-day Precision):

-

Prepare six individual samples at 100% of the working concentration (100 µg/mL).

-

Analyze them on the same day, with the same analyst and instrument.

-

Calculate the Relative Standard Deviation (%RSD) of the results.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD of the combined results from both days.

-

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

-

Analyze a standard solution while making small variations to the following parameters, one at a time:

-

Flow Rate (± 0.1 mL/min).

-

Column Temperature (± 2°C).

-

Mobile Phase Composition (± 2% absolute for acetonitrile).

-

-

Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Results and Discussion

The developed method successfully separated this compound from all degradation products, with a typical retention time of approximately 11.5 minutes. The validation results confirmed the method's suitability for its intended use.

Validation Data Summary

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the analyte Rt. Peak purity > 99.5%. | Passed. The method is stability-indicating. |

| Linearity (50-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |

| Accuracy | % Recovery between 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (Repeatability) | %RSD ≤ 2.0% | 0.45% |

| Precision (Intermediate) | %RSD ≤ 2.0% | 0.82% |

| Robustness | System suitability parameters remain within limits. | Passed. No significant impact observed. |

Forced Degradation Insights

The analyte was found to be most susceptible to degradation under basic and oxidative conditions. Significant degradation was observed with 1N NaOH, and moderate degradation occurred with 6% H₂O₂. Acidic, thermal, and photolytic conditions resulted in minor degradation. In all cases, the degradation products were well-resolved from the main analyte peak with a resolution factor (Rs) > 2.0, confirming the stability-indicating nature of the method. This is a critical attribute for any analytical method used in stability studies of drug substances.[10]

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of this compound. The method adheres to the stringent requirements of the ICH Q2(R2) guidelines and is suitable for routine quality control analysis and for the assessment of purity and stability in pharmaceutical development and manufacturing settings.

References

- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.

- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- Hotha, K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing.

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Al-Aani, H., & Shareef, A. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences.

- ResearchGate. (2012). (PDF) Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation.

- ResearchGate. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS.

- Dong, M. W., & Chen, G. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and their related compounds in a pharmaceutical cream. Journal of Chromatographic Science.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. database.ich.org [database.ich.org]

- 3. This compound | C25H32O6 | CID 22821922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. scispace.com [scispace.com]

- 9. qbdgroup.com [qbdgroup.com]

- 10. researchgate.net [researchgate.net]

LC-MS/MS detection protocols for Betamethasone epoxide impurities

Application Note: Trace Quantification of Genotoxic Betamethasone 9,11-Epoxide Impurity by LC-MS/MS

Executive Summary

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of Betamethasone 9,11-Epoxide (Impurity E). As a reactive epoxide, this compound is classified as a structural alert for genotoxicity under ICH M7 guidelines, requiring strict control at trace levels (often < 1.5 µ g/day intake, translating to ppm levels in Drug Substance).

Unlike standard HPLC-UV methods used for assay, this protocol utilizes the selectivity of Multiple Reaction Monitoring (MRM) to isolate the epoxide (m/z 373.2) from the parent Betamethasone (m/z 393.2) and its isomers, ensuring compliance with regulatory safety thresholds.

Scientific Background & Mechanism

The Chemical Hazard

Betamethasone contains a fluorine atom at the C9 position and a hydroxyl group at C11. Under basic conditions or thermal stress, the molecule can undergo an intramolecular elimination of hydrogen fluoride (HF). This elimination facilitates the formation of an epoxide ring between C9 and C11.

-

Parent: Betamethasone (

, MW 392.46)[1] -

Impurity: Betamethasone 9,11-Epoxide (

, MW 372.46) -

Risk: Epoxides are alkylating agents capable of binding to DNA nucleophiles (e.g., Guanine N7), posing a mutagenic risk.

Pathway Visualization

Figure 1: Formation pathway of Betamethasone 9,11-Epoxide via elimination of HF.

Method Development Strategy

Chromatographic Selectivity

While MS/MS provides mass selectivity, chromatographic separation is vital to distinguish the 9,11-epoxide from other potential isobaric impurities (e.g., Dexamethasone 9,11-epoxide) and to prevent ion suppression from the high-abundance parent drug.

-

Column Choice: A Phenyl-Hexyl stationary phase is recommended over standard C18. The pi-pi interactions offered by the phenyl ring provide superior selectivity for the rigid steroid backbone and its isomers.

-

Mobile Phase: Methanol is preferred over Acetonitrile for Signal-to-Noise (S/N) enhancement in positive ESI mode for corticosteroids.

Mass Spectrometry Optimization

-

Ionization: ESI Positive mode (

). -

Transitions:

-

The epoxide (

373) is 20 Da lighter than the parent ( -

Quantifier:

(Loss of -

Qualifier:

(Loss of

-

Detailed Protocol

Reagents & Standards

-

Reference Standard: Betamethasone 9,11-Epoxide (USP/EP Reference Standard or certified impurity standard).

-

Internal Standard (IS): Betamethasone-d5 or Dexamethasone-d4.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation

Rationale: High concentrations of API (e.g., 1-5 mg/mL) are needed to detect ppm-level impurities. Direct injection is preferred for API analysis to minimize recovery issues.

-

Stock Preparation:

-

Dissolve 10 mg Betamethasone API in 10 mL MeOH (1 mg/mL).

-

Prepare Impurity Stock: 1 mg Betamethasone 9,11-Epoxide in 100 mL MeOH (10 µg/mL).

-

-

Calibration Standards:

-

Prepare a curve ranging from 1 ng/mL to 100 ng/mL (equivalent to 1 - 100 ppm relative to a 1 mg/mL API sample) in MeOH:Water (50:50).

-

Add IS to all vials at a constant concentration (e.g., 50 ng/mL).

-

-

Sample Solution:

-

Dilute API Stock to 1 mg/mL in MeOH:Water (50:50).

-

Filter through 0.2 µm PTFE filter (ensure filter compatibility study is performed to rule out adsorption).

-

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC)

| Parameter | Setting |

|---|---|

| Column | Agilent Zorbax SB-Phenyl or Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 - 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temp | 40°C |

| Injection Vol | 5 - 10 µL |

Gradient Program:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 40 | Initial Hold |

| 1.0 | 40 | Equilibration |

| 8.0 | 90 | Elution of Impurities |

| 10.0 | 90 | Wash |

| 10.1 | 40 | Re-equilibration |

| 13.0 | 40 | End |

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Positive (

) -

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 350°C

-

Gas Flow: Nebulizer 40 psi, Drying Gas 10 L/min

MRM Table:

| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

|---|---|---|---|---|

| Beta 9,11-Epoxide | 373.2 | 355.2 | 15 | Quantifier |

| Beta 9,11-Epoxide | 373.2 | 337.2 | 25 | Qualifier |

| Betamethasone (Parent) | 393.2 | 373.2 | 12 | System Suitability |

| Betamethasone-d5 (IS) | 398.2 | 378.2 | 12 | Internal Standard |[2]

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for trace impurity quantification.

Validation & Troubleshooting

Validation Parameters (ICH Q2)

-

Linearity:

over 1–100 ppm range. -

LOD/LOQ: Target LOQ should be

30% of the ICH M7 limit. For a limit of 10 ppm, LOQ should be 3 ppm. -

Accuracy: Spike recovery at LOQ, 100%, and 150% levels should be 80–120%.

Troubleshooting Guide

-

Matrix Effect: If signal suppression is observed (>20%), switch to Standard Addition Method or reduce injection volume to 2 µL.

-

Carryover: Corticosteroids are sticky. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.

-

Peak Tailing: Ensure the pH of the mobile phase is controlled (Formic Acid). Steroid epoxides can degrade on-column if the pH is too acidic (< 2.5) or too basic.

References

- European Pharmacopoeia (Ph. Eur.). Betamethasone Monograph 0312. (Accessed via EDQM).

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

-

Teixeira, L.S., et al. (2025).[3][4] "An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies." ResearchGate. Link

-

PubChem . Betamethasone 9,11-Epoxide Structure & Safety Data. Link

-

Rodrigues, G.F.P., et al. (2023). "HPLC-MS/MS method for determination of betamethasone in human plasma." Brazilian Journal of Pharmaceutical Sciences. Link

Sources

Preparation of Betamethasone 9,11-Epoxide 17-Propionate Stock Solution

Application Note & Protocol | Version 1.0

Abstract & Scope

This technical guide details the preparation, handling, and storage of Betamethasone 9,11-Epoxide 17-Propionate stock solutions.[1] This compound is a critical process impurity and degradation product in the synthesis and stability profiling of Betamethasone 17-Propionate and Beclomethasone Dipropionate (classified as EP Impurity U).[1]

Accurate preparation of this reference standard is essential for validating HPLC/UPLC methods, establishing relative retention times (RRT), and quantifying impurities in pharmaceutical drug substances.[1] This protocol prioritizes solubility thermodynamics , chemical stability (specifically the lability of the epoxide ring), and operator safety .[1]

Compound Profile & Physicochemical Properties

Understanding the solute is the first step in solution design. This compound is a lipophilic steroid intermediate.[1]

| Property | Specification |

| Chemical Name | (9β,11β,16β)-9,11-Epoxy-21-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |

| Common Name | This compound |

| CAS Number | 79578-39-5 |

| Molecular Formula | C₂₅H₃₂O₆ |

| Molecular Weight | 428.52 g/mol |

| Solubility Profile | Freely Soluble: Acetone, Methylene ChlorideSoluble: Acetonitrile (ACN), Methanol (MeOH), DMSOInsoluble: Water |

| pKa | ~12.8 (Neutral in physiological/HPLC pH range) |

| Stability Concern | Acid Sensitive: The 9,11-epoxide ring is highly reactive to protons (H⁺), leading to ring-opening and formation of 9-fluoro or 9-hydroxy degradants.[2][1][3][4] Avoid acidic diluents. |

Safety & Handling (High Potency Control)

Critical Warning: As a structural analog of potent corticosteroids, this compound should be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

-

Containment: Weighing must be performed in a Powder Containment Hood or an Isolator .

-

PPE: Double nitrile gloves, Tyvek lab coat/sleeves, and safety goggles.[1]

-

Deactivation: Clean surfaces with 10% Sodium Hypochlorite (Bleach) followed by 70% Isopropanol to degrade and remove residues.[1]

Protocol Design: The "Why" Behind the Method

Solvent Selection: Acetonitrile (ACN)

While Methanol is a common solvent, Acetonitrile (HPLC Grade) is selected as the primary solvent for this stock solution for three reasons:

-

Chemical Inertness: Methanol is protic and can theoretically participate in nucleophilic attack on the epoxide ring under stressed conditions. ACN is aprotic, enhancing stability.[1]

-

Chromatographic Compatibility: ACN is the standard organic modifier for corticosteroid reverse-phase chromatography (RPC), preventing solvent mismatch peaks during injection.[1]

-

Solubility: It provides rapid dissolution without the need for excessive heat, which degrades the epoxide.

Concentration Target: 0.5 mg/mL (500 ppm)

A concentration of 0.5 mg/mL is optimal.[1] It is high enough to serve as a bulk stock for serial dilutions (down to 0.1% impurity levels) but low enough to prevent precipitation upon cold storage (-20°C).[1]

Step-by-Step Preparation Protocol

Materials Required[2][5][6][7][8][9][10][11][12]

-

Reference Standard: this compound (>95% purity).[1]

-

Solvent: Acetonitrile (HPLC Grade or LC-MS Grade).[1]

-

Glassware: Class A Volumetric Flask (10 mL or 25 mL), Amber (Low Actinic).[1]

-

Equipment: 5-digit Analytical Microbalance (e.g., Mettler Toledo XPR), Ultrasonic Bath.

Workflow Diagram

Figure 1: Critical workflow for the preparation of the stock solution.[1] Note the emphasis on ambient temperature sonication to prevent thermal degradation.

Detailed Procedure

-

Equilibration: Remove the reference standard vial from the freezer and allow it to equilibrate to room temperature (20-25°C) for 30 minutes. Reason: Prevents condensation moisture from entering the hygroscopic powder.[1]

-

Weighing: Place a clean weighing boat on the microbalance. Tare. Accurately weigh 5.0 mg ± 0.1 mg of this compound. Record the exact mass.

-

Transfer: Quantitatively transfer the powder into a 10 mL Amber Volumetric Flask . Rinse the weighing boat with ~1 mL of Acetonitrile into the flask to ensure 100% transfer.

-

Dissolution: Add Acetonitrile to fill approximately 70% of the flask capacity (~7 mL).

-

Action: Swirl gently.

-

Sonication: Sonicate for 2-5 minutes. Monitor temperature ; do not allow the bath to exceed 30°C. The epoxide is thermally sensitive.

-

-

Make up to Volume: Once fully dissolved (solution is clear), allow the flask to return to exactly room temperature. Add Acetonitrile dropwise until the meniscus sits exactly on the graduation mark.

-

Homogenization: Stopper the flask and invert 10-15 times.

-

Aliquot & Storage: Immediately transfer the solution into 2 mL Amber HPLC vials with PTFE-lined caps. Fill vials to minimize headspace (reduces oxidative stress).[1]

Quality Control & System Suitability

Before using this stock for critical assays, verify its integrity.

-

Visual Inspection: The solution must be strictly clear and colorless. Any haze indicates incomplete dissolution or moisture contamination.

-

HPLC Verification: Inject the stock (diluted to ~0.05 mg/mL) alongside a known Betamethasone 17-Propionate parent standard.[1]

Storage & Stability

-

Temperature: -20°C ± 5°C.

-

Container: Amber Type I Glass (protects from photodegradation).[1]

-

Shelf Life: 1 Month (Solution). The solid state is stable for years; however, in solution, the epoxide ring is vulnerable to hydrolysis if trace moisture or acidity is present.[1]

-

Thawing: Vortex well after thawing. If precipitate is observed, sonicate briefly.[1] If precipitate persists, discard—do not heat .

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation after freezing | Concentration too high (>1 mg/mL) or moisture ingress.[1] | Sonicate for 2 mins. If undissolved, prepare fresh at 0.25 mg/mL.[1] |

| Extra peaks in HPLC | Acidic hydrolysis of epoxide ring. | Ensure solvent is non-acidified. Check ACN pH. Use fresh HPLC vials. |

| Drifting Retention Time | Temperature fluctuation or column aging. | Use column oven (e.g., 40°C). Verify with parent standard. |

References

-

PubChem. (2023). This compound (CID 22821922).[2][1] National Library of Medicine. Link

-

LGC Standards. (2023). This compound Reference Material. Link[1]

- European Pharmacopoeia (Ph. Eur.).Beclomethasone Dipropionate Monograph: Impurity U. (Refer to current edition for official impurity limits).

-

SynThink Research Chemicals. (2023).[1] this compound Characterization Data. Link

-

ChemicalBook. (2023).[1] Betamethasone 17-Propionate Properties and Solubility. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C25H32O6 | CID 22821922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betamethasone 9,11-epoxide | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betamethasone 9,11-epoxide 17,21-dipropionate | C28H36O7 | CID 22821921 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Validated Thin Layer Chromatography Method for the Analysis of Betamethasone 9,11-Epoxide 17-Propionate

Abstract